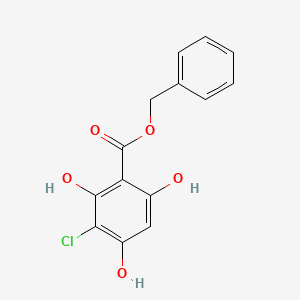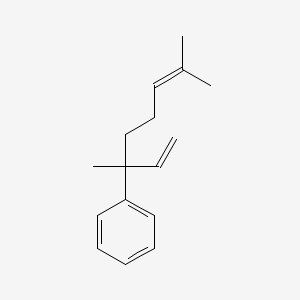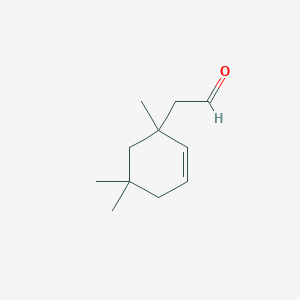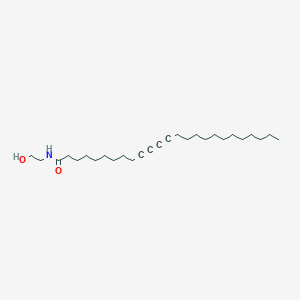
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with 2-aminoethanol. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred overnight at room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as recrystallization and solvent extraction.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)pentacosa-10,12-diynamide exerts its effects involves its ability to form micelles and interact with biological membranes. The compound’s cationic nature allows it to bind with negatively charged molecules such as siRNA, facilitating their delivery into cells . The micelles can undergo endocytosis, allowing the encapsulated molecules to escape endosomes and reach their target sites within the cell .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)pentacosa-10,12-diynamide
- N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide
- N,N,N-Trimethyl-2-(pentacosa-10,12-diynamido)ethan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is unique due to its hydroxyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Properties
CAS No. |
137870-33-8 |
|---|---|
Molecular Formula |
C27H47NO2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)28-25-26-29/h29H,2-12,17-26H2,1H3,(H,28,30) |
InChI Key |
KMKKLXMLBOQSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



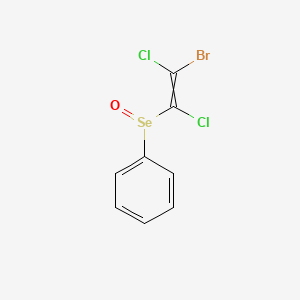
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
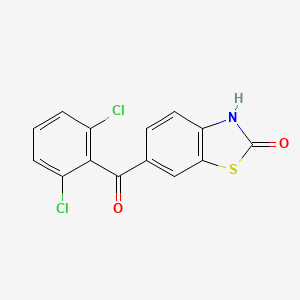
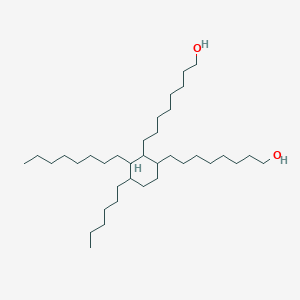
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
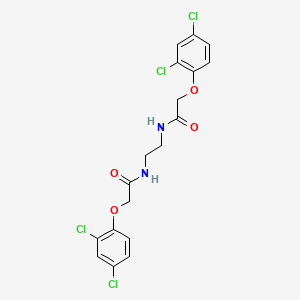
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

